molecular formula C11H13NO2S B1342375 1-Ethyl-1-tosylmethyl isocyanide CAS No. 58379-81-0

1-Ethyl-1-tosylmethyl isocyanide

Cat. No. B1342375
CAS RN: 58379-81-0
M. Wt: 223.29 g/mol
InChI Key: HLITUPWOVBUZQH-UHFFFAOYSA-N
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Description

1-Ethyl-1-tosylmethyl isocyanide is a chemical compound with the molecular formula C11H13NO2S . It has a molecular weight of 223.29 .


Synthesis Analysis

The synthesis of this compound can be achieved through the Van Leusen Reaction . This reaction allows the conversion of a ketone into a nitrile with one additional carbon atom in a single pot using tosylmethyl isocyanide (TosMIC) as a synthon .


Molecular Structure Analysis

The structure of this compound consists of an isocyanide group, which is connected to the organic fragment through the nitrogen atom, not via the carbon . The C-N distance in isocyanides is 115.8 pm in methyl isocyanide .


Chemical Reactions Analysis

TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . It features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .


Physical And Chemical Properties Analysis

This compound is a colorless solid that can be stored at room temperature without decomposing . It has a melting point of 111–113 °C, and is insoluble in water but soluble in organic solvents such as dimethoxyethane (DME) and tetrahydrofuran (THF) .

Scientific Research Applications

Pharmaceutical Synthesis

“1-Ethyl-1-tosylmethyl isocyanide” (TosMIC) can be used in the synthesis of imidazole-based compounds, which are important in pharmaceuticals. A method involves using TosMIC with 1,2-phenylenediamines and glyoxylic acid derivatives in a microwave-assisted van Leusen three-component reaction .

Medicinal Chemistry

Isocyanides, like TosMIC, have similar dipole moments to other nitriles and are considered lipophilic. This feature is significant for medicinal chemists as it affects the compound’s bioavailability and reactivity .

Green Chemistry

Isocyanides are mentioned in numerous publications, indicating their widespread use in research. While specific data on TosMIC is limited, its general class is heavily researched for sustainable chemistry applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed or if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of damaging fertility or the unborn child .

Future Directions

TosMIC, an α-acidic isocyanide, has emerged as a privileged reagent to access biologically relevant scaffolds . It has significant advancements in the construction of fused heterocycles viz. pyrroles, benzimidazoles, imidazopyridines . Therefore, the future directions of 1-Ethyl-1-tosylmethyl isocyanide could be in the field of organic synthesis, particularly in the synthesis of biologically relevant scaffolds .

properties

IUPAC Name

1-(1-isocyanopropylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLITUPWOVBUZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607544
Record name 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58379-81-0
Record name 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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